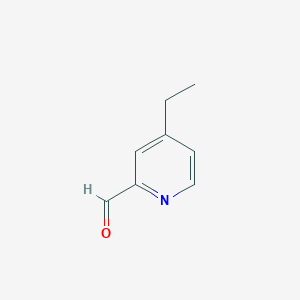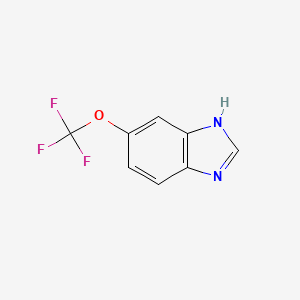
5-(Trifluoromethoxy)-1H-benzimidazole
概要
説明
The trifluoromethoxy group is a chemical group that consists of a methoxy group whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions . For instance, the synthesis of 1-(5-(2-fluoro-5-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-3-yl)piperazine derivatives involves the reaction of 2-fluoro-5-(trifluoromethoxy)phenyl with 1,2,4-oxadiazol-3-yl)piperazine .Molecular Structure Analysis
The molecular structure of related compounds can be determined using various techniques such as electron diffraction and spectroscopy supplemented with ab initio calculations .Chemical Reactions Analysis
The chemical reactions involving related compounds can be complex. For example, the production of selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be determined through various methods. For example, the boiling point, density, and refractive index of (Trifluoromethoxy)benzene have been determined .科学的研究の応用
Antimicrobial Activities
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new benzimidazole derivatives have shown comparable or even stronger antibacterial and antifungal activities than reference drugs. A specific study demonstrated that certain compounds could effectively intercalate into DNA, potentially blocking DNA replication and thereby exerting antimicrobial activity (Zhang et al., 2014). Additionally, other studies have highlighted the synthesis of benzimidazole derivatives displaying potent antibacterial and antifungal activities against various strains, including MRSA and Saccharomyces cerevisiae, indicating their potential as novel antimicrobial agents (Fang et al., 2016).
Anticancer Activities
Research has also focused on the anticancer potential of benzimidazole derivatives. For example, certain compounds were synthesized with the aim of producing promising anticancer agents, showing good to remarkable broad-spectrum anticancer activity against the NCI 60 cell line panel. A particular compound exhibited significant growth inhibition and selectivity for leukemia cell lines, suggesting its potential as a lead compound for developing new anticancer agents (Husain et al., 2013).
Anti-Inflammatory Effects
Benzimidazole derivatives have been identified as potential anti-inflammatory agents, interacting with various receptors and enzymes to exert their effects. The structure–activity relationship (SAR) analyses of these compounds have indicated that substitutions on the benzimidazole scaffold significantly contribute to anti-inflammatory activity, offering insights for designing and developing future anti-inflammatory drugs (Veerasamy et al., 2021).
DNA Interaction
The interaction of benzimidazole derivatives with DNA has been extensively studied, highlighting their potential in modulating DNA-associated processes. For example, a tris(benzimidazole) analogue was investigated for its ability to bind to the minor groove of DNA, offering insights into drug-DNA sequence recognition and the development of novel therapeutic agents (Clark et al., 1996).
Corrosion Inhibition
Additionally, benzimidazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies have shown that such compounds can significantly reduce corrosion rates, with their efficiency increasing with concentration. The adsorption of inhibitors on the mild steel surface was found to follow the Langmuir adsorption isotherm, indicating their potential application in industrial corrosion protection (Yadav et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-(trifluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOXTUJLDCBPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592438 | |
| Record name | 6-(Trifluoromethoxy)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethoxy)-1H-benzimidazole | |
CAS RN |
911825-64-4 | |
| Record name | 6-(Trifluoromethoxy)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

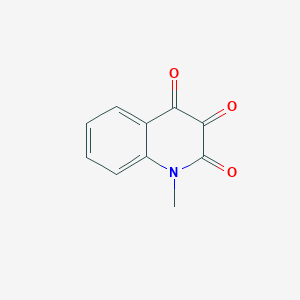

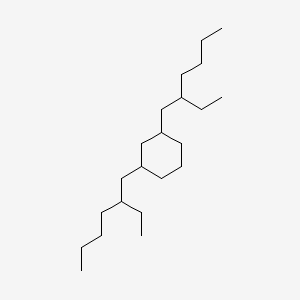


![1-[(6-Chloropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1627582.png)
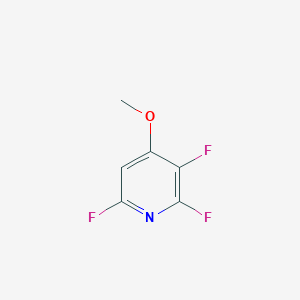
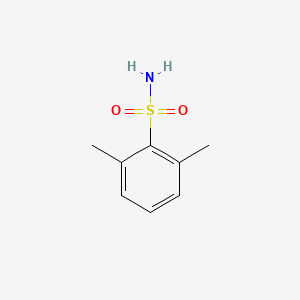
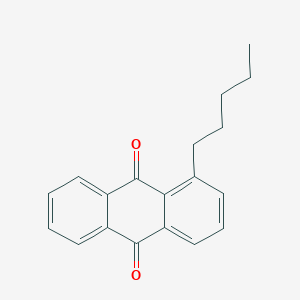
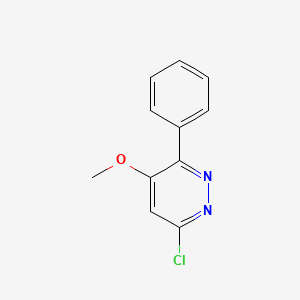
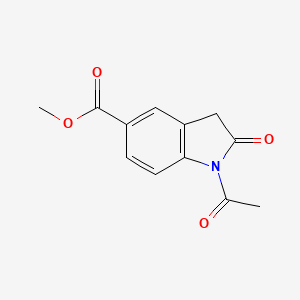

![3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine](/img/structure/B1627590.png)
